4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
cyclopropyl-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-11(2)15-9-16-13(10)17-5-7-18(8-6-17)14(19)12-3-4-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPBUFVEIIOGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Moiety: The cyclopropanecarbonyl piperazine group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with a cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropanecarbonyl piperazine moiety is known to enhance binding affinity and specificity, making it a valuable component in drug design. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between the target compound and related analogs:
*Estimated based on structural analysis.
Functional Group Impact on Activity
- Cyclopropanecarbonyl (Target Compound) : Enhances metabolic stability and may reduce off-target interactions due to steric hindrance.
- Fluoropyrimidine (): Fluorine improves membrane permeability and binding affinity via electronegative interactions.
- Tetrahydroisoquinoline (Revaprazan): Confers specificity for gastric H⁺/K⁺ ATPase, distinguishing it from the research-focused analogs .
Biological Activity
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies to provide a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of cyclopropanecarbonyl piperazine derivatives followed by pyrimidine ring formation. The synthesis can be summarized as follows:
-
Formation of Cyclopropanecarbonyl Piperazine :
- Cyclopropanecarbonyl piperazine is synthesized through the reaction of piperazine with cyclopropanecarbonyl chloride.
- This reaction is typically carried out in an inert atmosphere using solvents like dichloromethane.
-
Pyrimidine Ring Construction :
- The cyclopropanecarbonyl piperazine derivative is then reacted with appropriate precursors to form the pyrimidine ring.
- Conditions such as temperature and reaction time are crucial for optimizing yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects on different biological targets.
Pharmacological Properties
- Muscarinic Receptor Modulation :
- CNS Penetration :
- Antitumor Activity :
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study 1: CNS Disorders :
A study published in Nature demonstrated that a related compound improved cognitive function in rodent models of Alzheimer's disease by enhancing M4 receptor activity. The results showed significant improvements in memory tasks compared to control groups . -
Case Study 2: Cancer Treatment :
In vitro studies indicated that derivatives of this compound inhibited the proliferation of various cancer cell lines. For instance, a derivative demonstrated a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment .
Data Table
The following table summarizes key findings related to the biological activity and pharmacological profile of this compound and its analogs:
Q & A
Q. What are the standard synthetic routes for 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine, and what key steps ensure high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization: Cyclopropanecarbonyl chloride is reacted with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the cyclopropanecarbonyl-piperazine intermediate .
- Pyrimidine Coupling: The intermediate is coupled with 5,6-dimethylpyrimidine via nucleophilic aromatic substitution. Microwave-assisted synthesis (120°C, DMF, 2 hours) enhances yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. LC-MS and H NMR validate structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
- H/C NMR: Identifies proton environments (e.g., cyclopropane CH at δ 1.2–1.5 ppm, piperazine N–CH at δ 3.4–3.7 ppm) and confirms substituent positions .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H] at m/z 316.2032 for CHNO) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or crystal packing effects, though single-crystal growth may require slow evaporation from acetonitrile .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during pyrimidine coupling?
Methodological Answer: Byproduct analysis (e.g., unreacted starting materials or di-substituted impurities) requires:
- Kinetic Studies: Varying temperature (80–140°C) and solvent polarity (DMF vs. THF) to favor mono-substitution.
- Catalyst Screening: Pd(OAc)/Xantphos improves regioselectivity in coupling reactions .
- In Situ Monitoring: ReactIR tracks intermediate formation, enabling timely quenching to prevent over-reaction .
Table 1: Optimization of Coupling Reaction
| Condition | Yield (%) | Purity (%) | Byproduct (%) |
|---|---|---|---|
| DMF, 120°C, 2 h | 78 | 92 | 8 |
| THF, 100°C, 4 h | 65 | 85 | 15 |
| DMF + Pd catalyst, 2 h | 88 | 96 | 4 |
Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinity data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare docking scores (AutoDock Vina) with experimental IC values from kinase assays. Adjust force fields (e.g., AMBER) to account for solvation effects .
- Crystallographic Validation: Co-crystallize the compound with target proteins (e.g., EGFR kinase) to identify unmodeled binding-pocket conformations .
- SAR Analysis: Systematically modify substituents (e.g., methyl to ethyl groups) to correlate structural changes with activity trends .
Q. What strategies are effective in analyzing contradictory cytotoxicity results across cell lines?
Methodological Answer:
- Dose-Response Profiling: Use 3D spheroid models (e.g., HCT-116 colon cancer) to mimic in vivo conditions, reducing false positives from 2D assays .
- Metabolomic Profiling: LC-MS/MS identifies off-target effects (e.g., ATP depletion in sensitive cell lines) .
- Control Experiments: Include pan-assay interference compounds (PAINS) filters to rule out nonspecific redox cycling or aggregation .
Data-Driven Research Questions
Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., replacing cyclopropane with cyclohexane) to assess steric/electronic effects .
- Pharmacophore Mapping: Overlay active/inactive derivatives using Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .
- Statistical Modeling: Apply partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with IC values .
Q. What computational tools are recommended for predicting metabolic stability of this compound?
Methodological Answer:
- CYP450 Metabolism Prediction: Use StarDrop’s DEREK or MetaCore to identify labile sites (e.g., piperazine N-dealkylation) .
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- QSAR Models: Train random forest algorithms on ADME datasets to prioritize derivatives with improved half-lives (>2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
